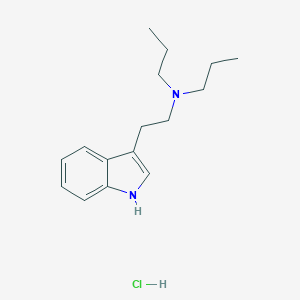

N,N-Dipropyltryptamine hydrochloride

説明

N,N-ジプロピルトリプタミン(DPT)は、トリプタミンファミリーに属するサイケデリックスなエンセオゲンです。結晶性の塩酸塩または油状または結晶性の塩基として見られます。DPTは、ジメチルトリプタミンとジエチルトリプタミンと構造的に類似しています。 1960年代後半からデザイナードラッグとして使用され、1970年代に調査された潜在的な治療用途があります .

準備方法

合成ルートと反応条件: DPTの合成は、通常、還元的アミノ化条件下でインドール-3-アセトアルデヒドとプロピルアミンを反応させることから始まります。この反応は、シアノ水素化ホウ素ナトリウムなどの還元剤の存在下で行われます。 生成物は、その後、再結晶化によって精製され、塩酸塩の形で得られます .

工業生産方法: DPT(塩酸塩)の工業生産は、同様の合成ルートを大規模に行います。反応条件は、収率と純度を高めるために最適化されています。 このプロセスには、工業用グレードの溶媒と試薬の使用が含まれ、最終製品は、一貫性と安全性を確保するために、厳しい品質管理措置を受けます .

反応の種類:

酸化: DPTは、酸化反応を起こす可能性があり、通常は強い酸化剤の存在下で行われます。これにより、様々な酸化された誘導体が生成されます。

還元: DPTの還元反応はあまり一般的ではありませんが、特定の条件下で発生する可能性があります。

置換: DPTは、特にインドール窒素またはプロピルアミン側鎖で置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロアルカン、アシルクロリド。

主な生成物:

酸化生成物: DPTの様々な酸化誘導体。

還元生成物: DPTの還元形、ただしあまり一般的ではありません。

置換生成物: インドール窒素またはプロピルアミン側鎖で置換された誘導体

4. 科学研究の用途

DPT(塩酸塩)は、科学研究で様々な用途があります。

化学: トリプタミン誘導体の同定と定量のための分析化学における基準物質として使用されます。

生物学: セロトニン受容体、特に5-HT2A受容体に対する影響が研究されています。

医学: 精神医学における潜在的な治療用途、特にサイケデリック効果のために研究されています。

科学的研究の応用

Psychedelic Research

DPT is primarily recognized for its psychedelic effects , which are mediated through its interaction with serotonin receptors, particularly 5-HT2A and 5-HT1A receptors. Research indicates that DPT can induce hallucinogenic effects similar to those of other well-known psychedelics such as LSD and psilocybin. Studies have demonstrated that blocking these receptors significantly reduces DPT's behavioral effects, underscoring their critical role in its psychoactive properties .

Case Study: Behavioral Effects in Rodent Models

In a series of experiments, DPT was tested using a drug-elicited head-twitch assay in mice and in rats trained to discriminate between various psychedelics. The results indicated that DPT produced dose-dependent effects and served as a discriminative stimulus when compared to other hallucinogens like LSD and MDMA . The selective serotonin antagonists M100907 and WAY-100635 were used to assess the involvement of serotonin receptors, revealing that the 5-HT2A receptor plays a significant role in mediating DPT's effects .

Microdosing Studies

Recent research into microdosing psychedelics has opened avenues for exploring DPT's therapeutic benefits. Chronic intermittent low doses of related compounds like DMT have shown antidepressant-like effects without significant adverse impacts on cognition or social behavior, suggesting a similar potential for DPT . However, more extensive studies are required to validate these findings specifically for DPT.

Neuropharmacological Studies

DPT serves as a valuable tool in neuropharmacology for studying serotonin receptor interactions. Its unique structural properties allow researchers to explore the pharmacodynamics of tryptamines and their implications for understanding mood disorders and other psychological conditions .

作用機序

DPTは、主にセロトニン受容体、特に5-HT2A受容体の調節を通じて効果を発揮します。これらの受容体のアゴニストとして作用し、意識状態と知覚の変化につながります。 さらに、DPTはドーパミン、セロトニン、ノルエピネフリンの再取り込みを阻害し、これは向精神作用に寄与しています .

類似の化合物:

- ジメチルトリプタミン(DMT)

- ジエチルトリプタミン(DET)

- 4-ヒドロキシ-N,N-ジイソプロピルトリプタミン(4-HO-DiPT)

- 5-メトキシ-N,N-ジイソプロピルトリプタミン(5-MeO-DiPT)

比較: DPTは、トリプタミン骨格の窒素原子に2つのプロピル基が結合した構造組成で独自です。これは、それぞれメチル基とエチル基を持つDMTとDETと異なります。 DPTのプロピル基の存在は、その類似体と比較して、異なる薬理学的特性と向精神作用をもたらします .

類似化合物との比較

- Dimethyltryptamine (DMT)

- Diethyltryptamine (DET)

- 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT)

- 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT)

Comparison: DPT is unique in its structural composition, with two propyl groups attached to the nitrogen atom of the tryptamine backbone. This distinguishes it from DMT and DET, which have methyl and ethyl groups, respectively. The presence of propyl groups in DPT results in different pharmacological properties and psychoactive effects compared to its analogues .

生物活性

N,N-Dipropyltryptamine hydrochloride (DPT) is a synthetic compound belonging to the tryptamine family, characterized by its psychoactive properties. Its molecular formula is C₁₆H₂₅ClN₂, with a molecular weight of approximately 280.83 g/mol. DPT has gained attention in both research and psychotherapeutic contexts due to its interaction with serotonin receptors and its potential therapeutic implications.

DPT primarily exerts its effects through interactions with serotonin receptors, particularly the 5-HT₂A and 5-HT₁A receptors. These interactions are crucial for its psychoactive effects, which include alterations in perception, mood, and cognition. Research indicates that DPT inhibits the reuptake of serotonin, leading to increased synaptic levels of this neurotransmitter, which may contribute to its hallucinogenic effects .

Receptor Interaction

The modulation of serotonin receptors by DPT has been extensively studied. The following table summarizes the key receptor interactions and their implications:

| Receptor Type | Role in DPT Activity | Effects of Antagonists |

|---|---|---|

| 5-HT₂A | Mediates psychedelic effects | Alters behavioral responses significantly |

| 5-HT₁A | Influences mood and anxiety | Modulates anxiolytic effects |

This complex pharmacological profile suggests that DPT's effects are not solely dependent on one receptor type but rather a combination of multiple receptor interactions.

Comparative Analysis with Other Tryptamines

DPT shares structural similarities with other tryptamines. Below is a comparative analysis highlighting its unique features:

| Compound Name | Molecular Formula | Psychoactive Effects | Unique Features |

|---|---|---|---|

| N,N-Dimethyltryptamine (DMT) | C₁₂H₁₆N₂ | Intense psychedelic experience | Found endogenously |

| N,N-Diethyltryptamine (DET) | C₁₄H₁₈N₂ | Psychedelic effects | Less potent than DMT |

| 5-Methoxy-N,N-dimethyltryptamine | C₁₄H₁₈N₂O | Psychedelic effects | Contains a methoxy group at position 5 |

| Bufotenin | C₁₃H₁₈N₂O | Hallucinogenic effects | Derived from certain plants |

DPT's unique structural configuration contributes to its distinct psychoactive profile compared to these closely related analogs .

Neuropharmacological Studies

Research has demonstrated that DPT can produce hallucinogenic effects similar to those of other psychedelics. A study conducted on rodents highlighted that DPT administration resulted in significant behavioral changes consistent with hallucinogenic activity. The study emphasized the importance of both 5-HT₂A and 5-HT₁A receptor mediation in these effects .

Clinical Applications

While primarily used in research settings, there have been explorations into the psychotherapeutic potential of DPT. Some case studies suggest that it may provide therapeutic benefits for conditions such as anxiety and depression, although comprehensive clinical trials are still needed to establish efficacy and safety .

Safety Profile

The safety profile of DPT appears favorable, with studies indicating a lack of significant toxic effects at typical dosages used in research contexts. This characteristic positions DPT as a candidate for further studies exploring its therapeutic applications .

特性

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2.ClH/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;/h5-8,13,17H,3-4,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAASKTUEVUIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=CNC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048897 | |

| Record name | N,N-Dipropyltryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7558-73-8 | |

| Record name | N,N-dipropyltryptamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dipropyltryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIPROPYLTRYPTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0S8Z38S3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。